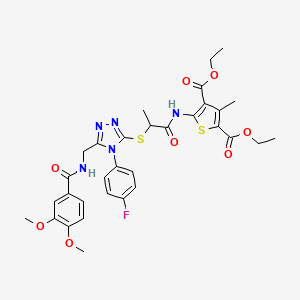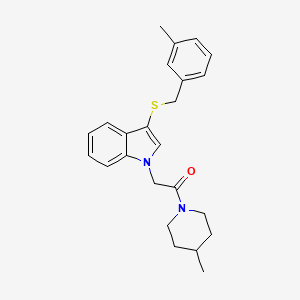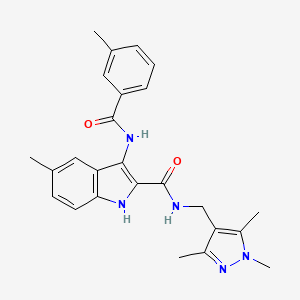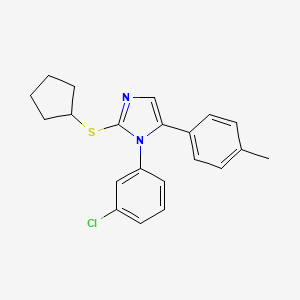
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclopentylthio group, and a p-tolyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the cyclopentylthio group: This can be done through nucleophilic substitution reactions where a cyclopentylthiol is reacted with an appropriate leaving group on the imidazole ring.
Addition of the p-tolyl group: This step involves the use of Friedel-Crafts alkylation reactions to introduce the p-tolyl group onto the imidazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring.
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-triazole: This compound contains a triazole ring instead of an imidazole ring.
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-tetrazole: This compound contains a tetrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activity. The presence of the imidazole ring, along with the chlorophenyl, cyclopentylthio, and p-tolyl groups, contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2S/c1-15-9-11-16(12-10-15)20-14-23-21(25-19-7-2-3-8-19)24(20)18-6-4-5-17(22)13-18/h4-6,9-14,19H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYZDCJKOMTMBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2366176.png)
![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2366180.png)

![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)
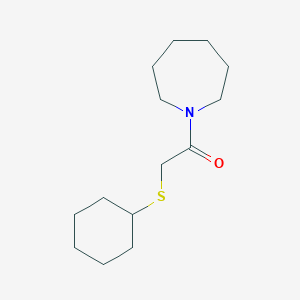
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)
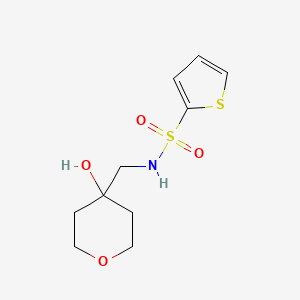
![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)
